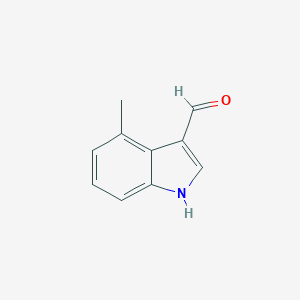

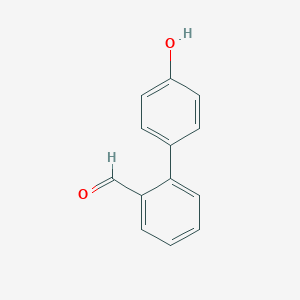

4-methyl-1H-indole-3-carbaldehyde

Overview

Description

4-methyl-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carbaldehyde . It is a heterocyclic indole aldehyde . It is an essential and efficient chemical precursor for generating biologically active structures .

Synthesis Analysis

1H-indole-3-carbaldehyde and its derivatives, including 4-methyl-1H-indole-3-carbaldehyde, are ideal precursors for the synthesis of active molecules . They are used in multicomponent reactions (MCRs) to generate complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis

The molecular structure of 4-methyl-1H-indole-3-carbaldehyde is similar to that of 1H-indole-3-carbaldehyde, with the addition of a methyl group .Chemical Reactions Analysis

1H-indole-3-carbaldehyde, including its 4-methyl derivative, is used in multicomponent reactions (MCRs) to generate complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methyl-1H-indole-3-carbaldehyde are similar to those of 1H-indole-3-carbaldehyde . It is a white to light yellow to light orange powder or crystal with a melting point of 68.0 to 72.0 °C .Scientific Research Applications

Multicomponent Reactions (MCRs)

4-methyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in Multicomponent Reactions (MCRs), which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Active Molecules

4-methyl-1H-indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are essential for generating biologically active structures .

Pharmaceutical Applications

4-methyl-1H-indole-3-carbaldehyde and its derivatives are significant in the synthesis of pharmaceutically active compounds . They play a vital role as precursors for the synthesis of various heterocyclic derivatives .

Biological Activities

The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .

Synthesis of Higher Order Indoles

4-methyl-1H-indole-3-carbaldehyde was used as the starting material for the synthesis of higher order indoles including isoindolo [2,1- a ]indoles, aplysinopsins, and 4-substituted-tetrahydrobenz [ cd ]indoles .

Preparation of Antitumor Agents

4-methyl-1H-indole-3-carbaldehyde can be used as a reactant in the preparation of antitumor agents .

Mechanism of Action

Target of Action

4-Methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and is an essential and efficient chemical precursor for generating biologically active structures Indole derivatives are known to exhibit various biologically vital properties .

Mode of Action

It’s known that indole derivatives can undergo c–c and c–n coupling reactions and reductions easily . This allows them to interact with various targets and induce changes in biological systems.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Safety and Hazards

Safety precautions should be taken when handling 4-methyl-1H-indole-3-carbaldehyde. It is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

properties

IUPAC Name |

4-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMKZTMGJSTKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376210 | |

| Record name | 4-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1H-indole-3-carbaldehyde | |

CAS RN |

4771-48-6 | |

| Record name | 4-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)

![4-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112590.png)

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B112592.png)

![3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B112607.png)